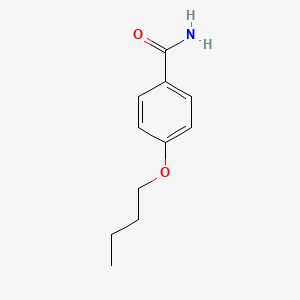

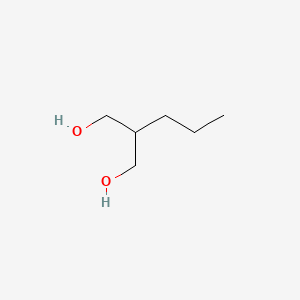

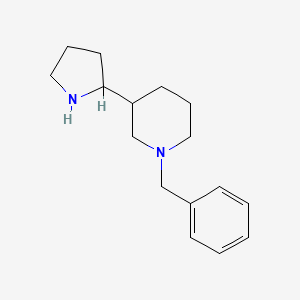

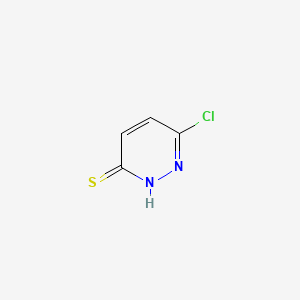

![molecular formula C7H10N6 B1277359 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile CAS No. 21320-38-7](/img/structure/B1277359.png)

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile

Vue d'ensemble

Description

The compound 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it has both amino and nitrile functional groups attached to the triazine ring, which may influence its reactivity and interaction with other chemical species.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile, they do provide insight into the reactivity of similar triazine derivatives. For instance, the paper titled "Spectroscopic analysis, thermodynamic study and molecular modeling of charge transfer complexation between 2-amino-5,6-dimethyl-1,2,4-triazine with DDQ in acetonitrile" describes the interaction of a triazine derivative with DDQ, which could be relevant for understanding the synthesis pathways and reactivity of the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms. The presence of amino and dimethylamino substituents on the triazine ring can affect the electron density and the overall geometry of the molecule. The paper utilizes molecular modeling to analyze the structure of a similar triazine complex, which could provide insights into the bond lengths, bond angles, and potential energy maps that might also be applicable to the compound of interest.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be quite varied, depending on the substituents attached to the ring. The paper discusses the formation of a charge transfer complex between a triazine derivative and DDQ, indicating that the compound can act as an electron donor in the presence of an electron acceptor. This suggests that 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile may also form charge transfer complexes under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of amino groups can confer basic properties, while the nitrile group can participate in various chemical reactions, such as nucleophilic addition. The paper examines the anodic oxidation of amines in acetonitrile, which could be relevant for understanding the electrochemical properties of 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile. The study of the anodic oxidation of 4-dimethylaminoantipyrine provides insights into the behavior of the dimethylamino group during electron transfer processes.

Applications De Recherche Scientifique

Anticancer Activity

4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile derivatives have been explored for their anticancer properties. Specifically, a study by Sa̧czewski et al. (2006) synthesized a series of derivatives and tested their in vitro antitumor activity. One compound, in particular, showed remarkable activity against the melanoma MALME-3 M cell line.

Corrosion Inhibition

Research by Hu et al. (2016) on benzothiazole derivatives, closely related to 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile, demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These derivatives offer enhanced stability and higher inhibition efficiencies against steel corrosion.

Chemical Synthesis and Structural Analysis

Bakharev et al. (2015) conducted a study focusing on the chemical synthesis involving 5-dimethylaminotetrazolo[1,5-a][1,3,5]triazin-7-one, which is structurally related to the chemical . This study provides insights into the reaction processes and product formation, highlighting the compound's versatility in chemical synthesis.

Antimicrobial Activity

Research by Patel et al. (2012) synthesized thiazolidinone derivatives from 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile and evaluated their antimicrobial activity. These compounds were effective against a range of bacteria and fungi.

Molecular Modeling and Thermodynamic Studies

Al-Attas et al. (2014) conducted a spectroscopic and thermodynamic study involving 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine, a related compound. This study provides a deeper understanding of the compound's behavior in different environments, which is crucial for its application in various scientific fields.

Interaction with Other Chemicals

Salnikov et al. (2012) investigated the interaction of acetonitrile with trifluoromethanesulfonic acid, highlighting the formation of a variety of structures. This study is relevant due to the use of acetonitrile in the synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that 1,3,5-triazines, a class of compounds to which this molecule belongs, have been used in various fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Biochemical Pathways

It’s known that some 1,3,5-triazines have significant biological properties, including antitumor activity and aromatase inhibitory activity .

Action Environment

Factors such as solvent polarity, rate of solvent relaxation, probe conformational changes, and rigidity of the local environment can influence the behavior of similar compounds .

Propriétés

IUPAC Name |

2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVYTPJXZBDDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429433 | |

| Record name | [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile | |

CAS RN |

21320-38-7 | |

| Record name | 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21320-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

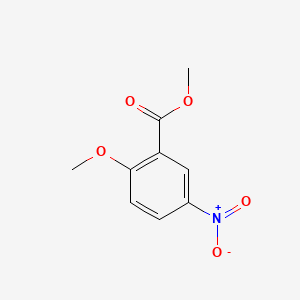

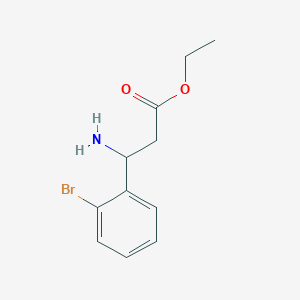

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)